molecular formula C27H28ClNO3 B3286199 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid CAS No. 82103-70-6

4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid

Cat. No.: B3286199
CAS No.: 82103-70-6
M. Wt: 450 g/mol
InChI Key: RQAOZORDGPLHFC-UHFFFAOYSA-N
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Description

4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid is a synthetic compound featuring a piperidine core substituted with a hydroxy group and a 4-chlorophenyl moiety at the 4-position. The structure is further modified by a butyric acid chain terminated with two phenyl groups at the 2-position. This compound is of interest in medicinal chemistry due to its structural resemblance to opioid receptor ligands and antihistamines . Its synthesis typically involves multi-step reactions, such as condensation of substituted piperidine derivatives with aromatic ketones or acids, as seen in , which describes the use of TiCl4 as a catalyst .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClNO3/c28-24-13-11-21(12-14-24)26(32)15-18-29(19-16-26)20-17-27(25(30)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAOZORDGPLHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid typically involves a multi-step organic synthesis. One common route includes the following steps:

  • Formation of the Piperidine Ring: : Starting with the appropriate precursors to form the piperidine ring, usually through a cyclization reaction.

  • Introduction of the Chloro-phenyl Group: : Using a Friedel-Crafts alkylation reaction to introduce the 4-chloro-phenyl group onto the piperidine ring.

  • Hydroxylation: : The addition of a hydroxyl group to the piperidine ring, often achieved through an oxidation reaction.

  • Formation of the Diphenyl-butyric Acid Backbone: : This final step involves coupling the piperidin-4-yl and the diphenyl-butyric acid moieties using peptide coupling reagents under specific conditions.

Industrial Production Methods

In an industrial setting, the production methods are scaled up with emphasis on cost-efficiency, yield optimization, and purity control. Automation and continuous flow processes are often used to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid undergoes various types of reactions, including:

  • Oxidation: : Converts alcohol groups to aldehydes or ketones.

  • Reduction: : Reduces ketones or aldehydes back to alcohols or further to hydrocarbons.

  • Substitution: : Involves replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Typically performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Often employs hydrogen gas in the presence of a metal catalyst like palladium on carbon or sodium borohydride for milder conditions.

  • Substitution: : Utilizes various nucleophiles or electrophiles depending on the nature of the substitution desired.

Major Products Formed

The primary products formed depend on the reaction conditions but may include:

  • Derivatives with modified hydroxyl, chloro, or phenyl groups.

  • Compounds with extended or modified piperidine rings.

Scientific Research Applications

Chemistry

4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid is used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms due to its multifaceted reactivity.

Biology

In biological research, this compound is investigated for its interactions with various biochemical pathways and potential as a biochemical probe.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects. Its interactions with certain receptors or enzymes may offer pathways to developing new drugs.

Industry

Industrial applications include its use in the production of polymers, coatings, and as intermediates in chemical manufacturing.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound exerts its effects primarily through interactions with specific enzymes or receptors. It may inhibit or activate certain biochemical pathways, altering the physiological responses of target cells or tissues.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs share the 4-hydroxy-piperidine motif but differ in substituents and backbone modifications. Key examples include:

Compound Name Key Structural Differences Reference
2-[4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid Replaces butyric acid with propanoic acid; adds methyl and diphenylmethyl groups
4-(4-Chloro-phenyl)-4-hydroxypiperidine Lacks the butyric acid chain and diphenyl groups; simpler piperidine derivative
2-tert-Butoxycarbonylamino-4-(4-chloro-phenyl)-butyric acid Substitutes piperidine with a tert-butoxycarbonylamino group; retains chlorophenyl moiety
Carboxyterfenadine Features a benzeneacetic acid backbone and hydroxydiphenylmethyl group on piperidine

Key Observations :

  • The piperidine-hydroxy-chlorophenyl core is conserved across analogs, suggesting shared pharmacological targets (e.g., opioid or histamine receptors) .
  • Modifications to the carboxylic acid chain (e.g., butyric vs. propanoic acid) influence solubility and bioavailability .
  • Diphenyl groups enhance lipophilicity and receptor binding affinity compared to simpler analogs .
Pharmacological Activity
Compound Name Target/Activity Reference
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid Potential μ-opioid receptor agonist (based on structural similarity to loperamide analogs)
Carboxyterfenadine Active metabolite of terfenadine (H1 histamine receptor antagonist)
2-[4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl]-2-methylpropanoic acid Antihistamine activity with reduced cardiotoxicity
2-Aminooxazolines (e.g., TAAR1 ligands) Targets trace amine-associated receptor 1 (TAAR1) for psychiatric disorders

Key Observations :

  • The μ-opioid receptor agonism suggested for the parent compound aligns with loperamide analogs in , which target gastrointestinal motility .
  • Carboxyterfenadine demonstrates how structural tweaks (e.g., benzeneacetic acid) redirect activity from histamine receptors to metabolic pathways .
Physicochemical Properties
Property This compound Carboxyterfenadine 2-tert-Butoxycarbonylamino-4-(4-chloro-phenyl)-butyric acid
Molecular Weight ~550 g/mol (estimated) 538.1 g/mol ~340 g/mol
LogP ~4.0 (predicted) 3.9 ~2.8
Solubility Low in water; soluble in organic solvents (e.g., chloroform, acetone) Insoluble in water Moderate in polar solvents
Synthesis Complexity High (multi-step, TiCl4-catalyzed) Moderate Low (ester hydrolysis)

Key Observations :

  • Higher LogP values correlate with increased lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • The diphenyl groups in the parent compound contribute to its low water solubility, necessitating formulation strategies for drug delivery .

Biological Activity

4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid, also known by its CAS number 1426322-82-8, is a compound of significant interest due to its potential therapeutic applications and biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of the compound is C38H40Cl2N2O3C_{38}H_{40}Cl_{2}N_{2}O_{3} with a molecular weight of 643.64 g/mol. The structure features a piperidine ring substituted with a 4-chlorophenyl group and a diphenylbutyric acid moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC38H40Cl2N2O3
Molecular Weight643.64 g/mol
CAS Number1426322-82-8
IUPAC Name1,4-bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one

Research indicates that compounds similar to this compound may exert their effects through various biological pathways:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to altered cellular functions and has implications in cancer therapy .
  • Autophagy Modulation : Studies have demonstrated that certain derivatives can influence autophagy pathways, promoting cellular homeostasis and potentially reducing lipid accumulation in hepatocytes. This effect is particularly relevant in metabolic disorders .
  • Neuroprotective Effects : Compounds with structural similarities have been investigated for their neuroprotective properties, which may be beneficial in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Lipid Metabolism : A study examining the effects of 4-phenylbutyric acid (PBA), a related compound, found that it reduces lipid accumulation in liver cells through the activation of autophagy mechanisms. This suggests potential therapeutic applications in conditions such as non-alcoholic fatty liver disease (NAFLD) .
  • Cancer Treatment : Research on HDAC inhibitors like PBA has shown promise in reversing abnormal cell phenotypes in vitro, indicating potential use as an antitumor agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Biodistribution : Studies indicate that related compounds show varied organ distribution patterns, which could influence their efficacy and side effects. For instance, PBA demonstrated significant liver uptake, suggesting a targeted effect on hepatic tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid
Reactant of Route 2
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid

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